![molecular formula C22H17ClN2O3 B2955314 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-56-9](/img/structure/B2955314.png)

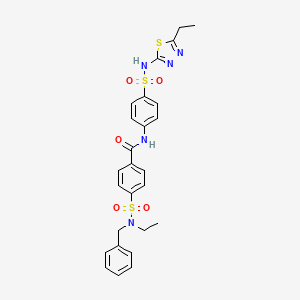

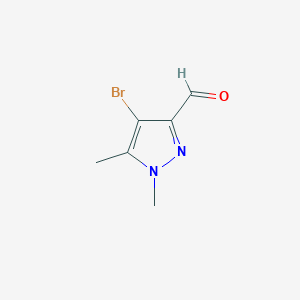

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Material Applications

The synthesis of heterocyclic compounds has been a focal point in the field of organic chemistry due to their potential in drug modification and the development of materials with unique physical properties. For instance, the construction of heteropropellanes using the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system showcases the interest in modifying drugs and creating novel materials (Konstantinova et al., 2020). This research highlights the versatility of heterocyclic chemistries in synthesizing compounds that could have applications beyond pharmaceuticals, potentially in materials science for creating substances with unusual and important physical properties.

Pharmacological and Antimicrobial Studies

The exploration of novel pharmacological agents is another significant application. Various studies focus on synthesizing and evaluating the bioactivity of compounds with potential antibacterial and anticancer properties. For example, novel benzoxepine-1,2,3-triazole hybrids were synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, demonstrating significant antibacterial activity against Gram-negative bacteria, such as Escherichia coli, and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). This suggests that the structural motifs related to "3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" can be foundational in developing new therapeutic agents.

Organic Chemistry and Reaction Mechanisms

In organic chemistry, understanding the reaction mechanisms and transformations of complex molecules opens up pathways to synthesize new compounds. For example, the [2,3]-Meisenheimer rearrangement of 2-vinylazetidine N-oxides to produce dihydro-7H-[1, 2]oxazepine and nitrone compounds (Yoneda et al., 1998) exemplifies the intricate reaction pathways that can be utilized to generate new molecular structures. Such studies are crucial for expanding the toolkit of synthetic chemists, enabling the design and synthesis of molecules with desired properties.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been found to act as selective inhibitors of the Dopamine D2 receptor . This suggests potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name |

3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-2-25-18-8-3-4-9-20(18)28-19-11-10-16(13-17(19)22(25)27)24-21(26)14-6-5-7-15(23)12-14/h3-13H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKYKWUSONKGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2955241.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2955245.png)

![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2955254.png)